Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate
Overview
Description
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its oxirane (epoxide) ring and nitrophenyl group, which contribute to its unique reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,3-dihydroxybutanoate and p-nitrobenzaldehyde.
Formation of Epoxide Ring: The key step involves the reaction of ethyl 2,3-dihydroxybutanoate with p-nitrobenzaldehyde under basic conditions to form the oxirane ring. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the resulting oxirane intermediate with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Diols or other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic intermediate. The nitrophenyl group can also participate in electron transfer processes, further enhancing the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Ethyl-(2S,3S)-oxirane-2,3-dicarboxylate: Lacks the nitrophenyl group, making it less reactive in certain transformations.
(2S,3S)-Oxirane-2,3-dicarboxylic acid: The free acid form, which is more reactive towards nucleophiles compared to the ester derivative.
(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylic acid: The acid form with similar reactivity but different solubility and handling properties.
Uniqueness: Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate is unique due to the presence of both the oxirane ring and the nitrophenyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHOOABCCNPIQ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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